1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one
Description
This compound features a pyrrolidine core substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and a 4-chlorophenyl ethanone moiety at the 1-position. The bromopyrimidine and chlorophenyl groups confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or coupling strategies, to assemble the heterocyclic and aromatic components .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-12-8-19-16(20-9-12)23-14-5-6-21(10-14)15(22)7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJYQSPKJCCTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of several functional groups that contribute to its reactivity and biological properties. The structure includes a pyrrolidine ring , a bromopyrimidine moiety , and a 4-chlorophenyl group , which may influence its pharmacological potential.
Structural Features
| Component | Description |
|---|---|
| Pyrrolidine Ring | Contributes to the compound's basicity and potential receptor interactions. |
| Bromopyrimidine | May enhance biological activity through halogen bonding and electronic effects. |
| 4-Chlorophenyl Group | Provides lipophilicity, potentially improving membrane permeability. |
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrrolidine, particularly those with halogen substituents like bromine and chlorine, exhibit significant antibacterial and antifungal properties. For instance, compounds similar to This compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In vitro tests have demonstrated that similar pyrrolidine derivatives can inhibit bacterial growth effectively. For example, a study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Understanding these interactions is crucial for elucidating the pharmacodynamics of the compound.
Comparison with Related Compounds
To contextualize the biological activity of This compound , it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
The unique combination of a brominated pyrimidine with a chlorophenyl structure may confer distinct pharmacological properties not observed in other similar compounds .
Synthesis
The synthesis of This compound typically involves multi-step synthetic routes:
- Formation of Pyrrolidine Derivative: Reaction of 5-bromopyrimidine with pyrrolidine in the presence of a base (e.g., potassium carbonate) and solvent (e.g., DMF).
- Substitution Reaction: Introduction of the 4-chlorophenyl group through electrophilic aromatic substitution or similar methodologies.
- Purification: Final product purification via recrystallization or chromatography to ensure high yield and purity .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit:
- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that the bromine atom may enhance this activity.
- Anticancer Properties : Research indicates potential applications in oncology, with compounds sharing structural features demonstrating cytotoxic effects on cancer cell lines .
Synthesis of Derivatives
The unique structural components allow for the synthesis of derivatives that may exhibit enhanced biological properties. The compound can undergo various chemical reactions, including:
- Oxidation : Utilizing reagents like hydrogen peroxide or potassium permanganate to form oxidized products.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride to yield different derivatives.
- Substitution Reactions : The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, potentially leading to new compounds with varied biological activities.
Antimicrobial Studies
Research has highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in similar compounds has been linked to increased potency, indicating that 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one could also possess similar properties .
Cytotoxicity Assays
In vitro studies on cancer cell lines have demonstrated that structurally related compounds exhibit cytotoxic effects, suggesting potential as anticancer agents. These findings necessitate further exploration into the specific mechanisms by which this compound interacts with cellular targets .
Case Studies and Research Findings
Recent investigations into the biological activity of similar compounds have yielded promising results:
Antimicrobial Studies
Research conducted on pyrrolidine derivatives indicates significant antibacterial activity against various bacterial strains, reinforcing the need for further exploration of this compound's potential in antimicrobial applications.
Cytotoxicity Assays
In vitro studies on cancer cell lines have shown that structurally related compounds exhibit cytotoxic effects, suggesting potential utility in cancer treatment strategies.
Comparison with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one?
Methodological Answer: A common approach involves coupling a pyrrolidine derivative with a bromopyrimidine intermediate. For example, a two-step synthesis could include:
Step 1: React 1-(4-chlorophenyl)ethan-1-one with a pyrrolidine derivative under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) to form the pyrrolidin-1-yl intermediate.
Step 2: Introduce the 5-bromopyrimidin-2-yloxy group via a Mitsunobu reaction (using DIAD/TPP, THF, 0°C to RT) .
Key Considerations:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates using column chromatography (≥95% purity).
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use orthogonal analytical techniques:
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyrrolidine-pyrimidine linkage in catalytic applications?
Methodological Answer:
- Steric Effects: The 3-substituted pyrrolidine ring creates a chiral center, impacting enantioselective reactions. Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to model steric hindrance .
- Electronic Effects: The electron-withdrawing bromopyrimidine group reduces electron density at the pyrrolidine nitrogen. Compare reactivity with non-brominated analogs via Hammett plots .
Case Study: Replace 5-bromo with 5-H in the pyrimidine ring; observe rate changes in Suzuki-Miyaura couplings .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
Q. What strategies mitigate discrepancies in biological activity data across cell lines?
Methodological Answer:
- Experimental Design:
- Data Analysis:
Data Contradiction Analysis
Q. How to address conflicting NMR and mass spectrometry data for degradation products?
Methodological Answer:
- Hypothesis: Degradation via hydrolysis of the pyrrolidine-pyrimidine ether.
- Validation:
- Resolution: Adjust formulation pH or add stabilizers (e.g., ascorbic acid) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–70°C | <70°C reduces side products |
| Solvent | DMF > THF | DMF enhances nucleophilicity |
| Catalyst | K₂CO₃ (2 eq.) | Excess base degrades pyrimidine |
Q. Table 2. Biological Activity Comparison
| Cell Line | IC₅₀ (µg/mL) | Mechanism Hypothesis |
|---|---|---|
| HepG2 | 2.84 ± 0.48 | Mitochondrial apoptosis |
| MCF-7 | 8.12 ± 1.21 | Estrogen receptor masking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
